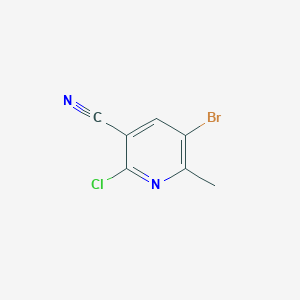

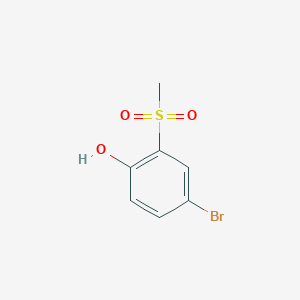

4-Bromo-2-methanesulfonylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Bromo-2-methanesulfonylphenol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of the compound . For instance, bromodifluoro(phenylsulfanyl)methane, which is mentioned in the first paper, undergoes Friedel–Crafts-type alkylation, a reaction that could potentially be relevant to the synthesis or reactivity of 4-Bromo-2-methanesulfonylphenol .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methanesulfonylphenol can involve Friedel–Crafts-type alkylation reactions. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane to alkylate activated aromatic compounds, leading to the formation of thioesters and benzophenones, and even xanthone derivatives . Although the synthesis of 4-Bromo-2-methanesulfonylphenol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of 2-bromo-α-ergokryptine methanesulfonate, which, like 4-Bromo-2-methanesulfonylphenol, contains a bromine and a methanesulfonate group . The detailed inspection of the crystal structure and the absence of solvent in the structure could offer insights into the packing and bonding interactions that might also be present in 4-Bromo-2-methanesulfonylphenol.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Bromo-2-methanesulfonylphenol. However, the first paper's discussion of Friedel–Crafts-type alkylation could suggest that 4-Bromo-2-methanesulfonylphenol may participate in similar electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-methanesulfonylphenol are not detailed in the papers, the structural information from the second paper on a related compound suggests that the presence of bromine and methanesulfonate groups can influence the compound's solubility and crystallization behavior . The third paper discusses the spectroscopic studies of a complex formed by a related compound, which could imply that 4-Bromo-2-methanesulfonylphenol may also form complexes with other molecules and that its structure could be studied using similar spectroscopic techniques .

Aplicaciones Científicas De Investigación

Environmental Chemistry and Microbiology

- Polychlorinated Biphenyl (PCB) Dechlorination : Hydrogen influences the dechlorination pathway of chlorobiphenyl by Hudson River sediment microorganisms, with 2-bromoethanesulfonic acid not inhibiting dechlorination, implying methane production isn't necessary for this process (Sokol, Bethoney, & Rhee, 1994).

- Hydrocarbon Gas Formation in Sediments : Inhibition studies with 2-bromoethanesulfonic acid on hydrocarbon gas formation in San Francisco Bay sediment show methane formation can be inhibited, providing insights into anaerobic environments (Vogel, Oremland, & Kvenvolden, 1982).

Organic Chemistry

- Methyl Sulfoxide Oxidation : Oxidation studies of methyl (methylthio)methyl sulfoxide, related to 4-Bromo-2-methanesulfonylphenol, demonstrate efficient methods for producing methyl (methylthio)methyl sulfone, a compound of interest in synthetic chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Methane Production and Inhibition

- Methane Oxidation Catalysts : Research on sulfate-doped catalysts for oxidative coupling of methane highlights the stability and selectivity of these catalysts, important for industrial applications (Klier, Herman, Sárkány, & Sun, 1994).

- Coenzyme M Analogues in Methanogenesis : Studies on analogues of 2-(methylthio)ethanesulfonate, a compound related to 4-Bromo-2-methanesulfonylphenol, reveal insights into methane biosynthesis and inhibition in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Analytical Chemistry

- Mass Spectrometry of Bromophenols : Studies on the mass spectra of bis-halophenols and their derivatives provide insights into the fragmentation patterns and electronic structure of these compounds (Jia, 2001).

Biochemistry

- Enzymatic Activation and Inactivation in Methanogenesis : Research on methanol:2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri highlights mechanisms of activation and inactivation in methanogenesis, with implications for understanding methane production at a molecular level (van der Meijden et al., 1983).

Safety And Hazards

4-Bromo-2-methanesulfonylphenol is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

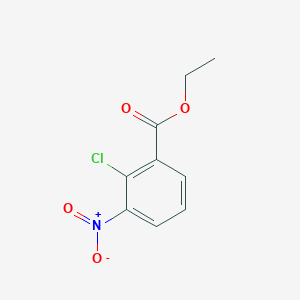

4-bromo-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methanesulfonylphenol | |

CAS RN |

88041-67-2 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.